Homobaldrinal
Overview
Description
Homobaldrinal is a chemical compound with the molecular formula C15H16O4. It is a decomposition product of valepotriates, which are found in the roots of plants belonging to the Valerianaceae family, such as Valeriana officinalis. This compound is known for its genotoxic activity, particularly in the Salmonella/microsome test .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homobaldrinal can be synthesized through the decomposition of valepotriates. The valepotriates undergo hydrolysis to form baldrinal and this compound. The reaction typically involves the use of acidic or basic conditions to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound involves the extraction of valepotriates from the roots of Valeriana officinalis, followed by controlled decomposition under specific conditions to yield this compound. The process requires careful monitoring to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Homobaldrinal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Homobaldrinal has several scientific research applications, including:
Chemistry: Used as a model compound to study the decomposition of valepotriates and their genotoxic effects.
Biology: Investigated for its genotoxic activity in various biological assays, including the Salmonella/microsome test.
Medicine: Studied for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Homobaldrinal exerts its effects primarily through its genotoxic activity. It interacts with DNA, causing mutations and other genetic alterations. The exact molecular targets and pathways involved in its genotoxicity are still under investigation, but it is known to induce mutations in bacterial cells, as evidenced by the Salmonella/microsome test .
Comparison with Similar Compounds
Baldrinal: Another decomposition product of valepotriates with similar genotoxic properties.
Alpha-Angelica lactone: A compound with a similar structure but different biological activity.
3-Methoxyfuran: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness: Homobaldrinal is unique due to its specific genotoxic activity and its role as a decomposition product of valepotriates. Its distinct chemical structure and reactivity make it a valuable compound for studying the effects of valepotriate decomposition and for various scientific research applications .
Properties
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVSLKWNAZKBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218127 | |
Record name | Homobaldrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67910-07-0 | |
Record name | Homobaldrinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67910-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homobaldrinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067910070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homobaldrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMOBALDRINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5Y2TR4PC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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